![molecular formula C20H22N4O2 B2502429 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide CAS No. 2034358-73-9](/img/structure/B2502429.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

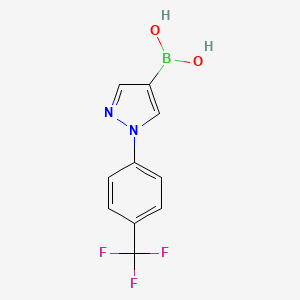

The compound N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzimidazole derivatives and their synthesis, characterization, and biological activities, which can provide insights into the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves multi-step organic reactions. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share a similar benzimidazole moiety, was achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction known for its efficiency in constructing complex molecules . Similarly, the synthesis of N-substituted imidazolylbenzamides involved the use of the 1H-imidazol-1-yl moiety as a key functional group . These methods suggest that the synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide would likely involve strategic functional group manipulations and the use of catalytic systems to construct the benzimidazole core and attach the necessary substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused ring system that includes a benzene ring and an imidazole ring. The structural analysis of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives revealed that the nature of substituents on the benzimidazole ring can significantly influence the properties of the compounds . The molecular structure of the compound would likely exhibit similar considerations, where the substituents attached to the benzimidazole core and the isonicotinamide moiety would play a crucial role in determining its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the substituents present on the benzimidazole ring. For example, the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide involved multiple steps, including reactions with sulfonyl chlorides and reductions with sodium borohydride . These reactions highlight the versatility of benzimidazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For instance, the solubility, melting point, and stability of these compounds can be affected by the nature and position of substituents on the benzimidazole ring. The papers provided do not directly discuss the physical and chemical properties of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide, but they do suggest that similar compounds exhibit a range of properties that make them suitable for biological applications, such as anticancer activity .

Applications De Recherche Scientifique

Antihypertensive Effects

Research has identified a new series of nonpeptide angiotensin II receptor antagonists, highlighting compounds like "N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide" for their potential in treating hypertension. The tetrazole derivative, known for its potent antihypertensive effect upon oral administration, signifies the importance of the structural moiety present in the compound for binding affinity and efficacy (Carini et al., 1991).

α2-Adrenergic Agonist Activity

Another study elaborates on the synthesis and evaluation of 2-(arylamino)imidazoles, demonstrating potent and selective agonist activity at α2-adrenoceptors. This research underscores the compound's efficacy in reducing intraocular pressure and blood pressure, indicating its therapeutic potential in ocular and cardiovascular conditions (Munk et al., 1997).

Inhibition of Histamine-N-Methylation

The compound's structural framework has been studied for its ability to inhibit histamine-N-methylation, an action observed in vitro by antihistamines of the benzimidazole type. This activity suggests a possible role in modulating histamine-related pathways, although the clinical significance of this inhibition requires further exploration (Netter & Bodenschatz, 1967).

Xanthine Oxidase Inhibition

A structure-based drug design strategy led to the discovery of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide derivatives as novel xanthine oxidase inhibitors. These findings highlight the compound's potential in managing conditions like gout or hyperuricemia, with molecular docking revealing specific interactions that enhance inhibitory activity (Zhang et al., 2019).

Corrosion Inhibition

Research into amino acid compounds related to "N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide" showcases their effectiveness as corrosion inhibitors for N80 steel in acidic environments. This application is critical in industries where metal preservation is essential, demonstrating the compound's versatility beyond biomedical applications (Yadav, Sarkar, & Purkait, 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-cyclopentyloxy-N-methylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-24(13-18-22-16-8-4-5-9-17(16)23-18)20(25)14-10-11-21-19(12-14)26-15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOVOTJHBZDIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC(=NC=C3)OC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)

![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)

![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide](/img/structure/B2502361.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)

![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B2502367.png)

![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)